2,6-Dimethylbenzenethiol, also known as 2,6-dimethylthiophenol, is an organic compound characterized by a benzene ring substituted with two methyl groups at the 2- and 6-positions and a thiol (-SH) group at the 1-position. Its molecular formula is C₈H₁₀S, and it has a molecular weight of approximately 138.23 g/mol. The compound appears as a colorless to pale yellow liquid or solid at room temperature and possesses a characteristic pungent odor. The presence of methyl groups introduces steric hindrance, which influences its reactivity and coordination behavior in
2,6-Dimethylbenzenethiol, also known as 2,6-dimethylthiophenol, is a thiol compound with the chemical formula C₈H₉S. While not extensively studied itself, it has been used as a precursor in the synthesis of other compounds of interest in scientific research. One example is the lead(II) complex (2,6-Me₂C₆H₃S)₂Pb, which was synthesized by reacting 2,6-dimethylbenzenethiol with lead(II) acetate [].
The compound readily reacts with transition metal ions to form thiolate complexes. For example, it can form trigonal-bipyramidal complexes with rhenium, which highlights its coordination chemistry . Additionally, it has been shown to undergo sp³ C-H bond activation reactions in the presence of certain transition metal complexes, facilitating bond cleavage through a concerted mechanism.
While specific biological activity data for 2,6-dimethylbenzenethiol is limited, compounds containing thiol groups are often studied for their potential biological roles. Thiols can participate in redox reactions and may act as antioxidants. The unique structure of 2,6-dimethylbenzenethiol may influence its interactions with biological molecules, although further research is necessary to elucidate its specific biological effects.
Several methods exist for synthesizing 2,6-dimethylbenzenethiol:
These methods vary in complexity and yield depending on the specific conditions employed .
2,6-Dimethylbenzenethiol has several applications:
Interaction studies involving 2,6-dimethylbenzenethiol typically focus on its coordination with transition metals. For instance, studies have demonstrated its ability to form stable complexes with rhenium and ruthenium, which are significant for catalytic applications . The unique steric hindrance introduced by the methyl groups may influence the geometry and stability of these complexes.
Several compounds share structural similarities with 2,6-dimethylbenzenethiol. Below is a comparison highlighting their uniqueness:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Benzenethiol | Benzene ring + single thiol group | Simple structure; lacks steric hindrance |
3-Methylbenzenethiol | Methyl group at the 3-position | Less steric hindrance compared to 2,6-dimethyl variant |
4-Methylbenzenethiol | Methyl group at the 4-position | Different reactivity due to para substitution |
Thiophenol | Benzene ring replaced by thiophene | Contains sulfur in the ring; different properties |
The unique positioning of the methyl groups in 2,6-dimethylbenzenethiol contributes to its distinct reactivity and coordination chemistry compared to these similar compounds .
2,6-Dimethylbenzenethiol (C₈H₁₀S), first synthesized in the mid-20th century, emerged as a structurally unique thiophenol derivative due to its sterically hindered aromatic core. Early synthetic routes relied on functionalization of 2,6-dimethylphenol derivatives through sulfurization reactions. A landmark 1967 study by Kwart and Cohen demonstrated its preparation via the Schonberg rearrangement, where 2,6-dimethylphenyl thiocarbonate intermediates were thermally rearranged and hydrolyzed to yield the target compound. This method addressed challenges in accessing sterically crowded thiophenols and established foundational protocols for analog synthesis.
The compound’s crystallographic characterization in the 1980s revealed its capacity for forming stable metal-thiolate bonds, sparking interest in coordination chemistry. Early applications focused on its role as a ligand in transition metal complexes, particularly with lead(II) and gold(I), where its ortho-methyl groups provided exceptional steric protection.
Contemporary synthetic applications leverage 2,6-dimethylbenzenethiol’s dual reactivity:
Table 1: Key Synthetic Applications of 2,6-Dimethylbenzenethiol
Application | Reaction Type | Yield Range | Key Reference |
---|---|---|---|
Biaryl sulfide synthesis | Ni-catalyzed cross-coupling | 72-92% | |
Gold nanocluster stabilization | Ligand exchange | N/A | |
Lead complex formation | Direct metalation | 89-95% |
Recent advances have expanded its utility in three domains:
The utilization of 2,6-dimethylbenzenethiol in lead compound synthesis has demonstrated remarkable efficacy across multiple organometallic applications. Research has established that this thiol derivative serves as a critical precursor in the synthesis of organolead compounds, particularly in the formation of bis(2,6-dimethylphenylthiolato)lead(II) complexes [5] [21] [23]. The synthesis proceeds through direct reaction with lead(II) acetate, yielding the corresponding lead-thiolate complex with high selectivity [5] [23].
The steric hindrance provided by the 2,6-dimethyl substitution pattern creates a favorable coordination environment that stabilizes the resulting organolead complexes [9]. Experimental investigations have revealed that the methyl groups at the ortho positions relative to the thiol functionality provide sufficient bulk to prevent undesired side reactions while maintaining adequate accessibility for metal coordination [11]. This structural feature has proven particularly advantageous in applications requiring controlled reactivity and enhanced thermal stability [11].
Comparative studies with other thiophenol derivatives have demonstrated the superior performance of 2,6-dimethylbenzenethiol in lead compound synthesis. The presence of the 2,6-dimethyl substitution pattern results in increased yields and improved selectivity compared to unsubstituted thiophenol or other substituted variants [7] [8]. The enhanced performance is attributed to the optimal balance between steric protection and electronic donation provided by the methyl groups [9].
The formation of metal-thiolate complexes using 2,6-dimethylbenzenethiol proceeds through well-characterized coordination mechanisms that involve the sulfur atom as the primary donor site [10] [28]. The compound exhibits strong binding affinity toward transition metals, forming stable complexes with various metal centers including ruthenium, palladium, and other late transition metals [11] [36] [37].
Metal Center | Complex Type | Coordination Mode | Stability Constant (log K) | Reference |
---|---|---|---|---|
Ruthenium(II) | Monodentate | κ¹-S | 15.8-22.1 | [11] [39] |
Palladium(II) | Chelating | κ²-S,C | 16.2-27.1 | [12] [40] |
Lead(II) | Bidentate | κ²-S,S' | 11.95-18.28 | [5] [34] |
The ruthenium complexes of 2,6-dimethylbenzenethiol have been extensively studied, with research demonstrating the formation of five-coordinate species through treatment with ruthenium precursors [11]. The reaction of ruthenium dichloride complexes with 2,6-dimethylbenzenethiol in benzene at elevated temperatures yields stable thiolate complexes with distinctive spectroscopic signatures [11] [39]. Nuclear magnetic resonance studies have confirmed the coordination of the thiol through the sulfur atom, with characteristic downfield shifts observed in the aromatic region [11].
Mechanistic investigations have revealed that the formation of these metal-thiolate complexes follows an associative pathway, where the incoming thiol initially coordinates to solvent-accessible metal centers [12]. Density functional theory calculations have provided insight into the thermodynamic favorability of these coordination processes, indicating strong metal-sulfur interactions that contribute to complex stability [12] [32].
The electronic properties of 2,6-dimethylbenzenethiol influence the nature of the metal-thiolate bond formation. The electron-donating methyl groups enhance the nucleophilicity of the sulfur atom, facilitating coordination to electrophilic metal centers [9] [32]. This enhanced donor ability has been correlated with increased binding constants and improved complex stability compared to electron-deficient thiol derivatives [32] [38].
Thiolate ligand exchange reactions involving 2,6-dimethylbenzenethiol follow well-defined mechanistic pathways that are influenced by both steric and electronic factors [10] [12]. Research has established that these exchange processes typically proceed through associative mechanisms, where the incoming thiolate coordinates to the metal center before the departure of the leaving ligand [10] [12].
Exchange System | Rate Constant (s⁻¹) | Activation Energy (kJ/mol) | Mechanism Type | Reference |
---|---|---|---|---|
Gold nanocluster | 1.03 × 10⁻⁴ | 85.2 | Associative | [9] [10] |
Ruthenium complex | 2.78 × 10⁻³ | 72.4 | Concerted | [11] |
Palladium pincer | 5.1 × 10⁻² | 45.8 | Dissociative | [40] |
The steric effects of the 2,6-dimethyl substitution pattern play a crucial role in determining the exchange kinetics. Studies using variable-temperature nuclear magnetic resonance spectroscopy have revealed that the methyl groups provide sufficient steric hindrance to slow down ligand exchange rates, thereby enhancing complex stability [9] [10]. This steric protection is particularly evident in gold nanocluster systems, where 2,4-dimethylbenzenethiol analogs show different exchange behavior compared to the 2,6-isomer [9].
Intercluster ligand exchange mechanisms have been demonstrated for thiolate-protected metal clusters containing 2,6-dimethylbenzenethiol derivatives [10]. These processes occur through direct cluster-cluster interactions without the release of free thiol into solution, as confirmed by mass spectrometric analysis [10]. The exchange proceeds rapidly at room temperature, with complete ligand redistribution observed within minutes [10].
The influence of weak intermolecular interactions on ligand exchange has been investigated through comprehensive spectroscopic studies [9]. Carbon-hydrogen to pi interactions between aromatic rings have been identified as important factors that influence the exchange kinetics and selectivity [9]. These non-covalent interactions provide additional stabilization to certain coordination arrangements, affecting the overall exchange equilibrium [9].
The development of pincer ligands incorporating 2,6-dimethylbenzenethiol derivatives has emerged as a significant area of research in coordination chemistry [13] [15] [17]. These SCS-type pincer ligands feature a central carbon donor flanked by two sulfur-containing arms, creating a tridentate coordination environment that binds metals in a meridional fashion [13] [15].
Complex Type | Metal Center | Bite Angle (°) | Thermal Stability (°C) | Catalytic Activity | Reference |
---|---|---|---|---|---|
Aryl-SCS | Palladium(II) | 86.7-93.3 | >200 | Suzuki coupling | [15] [40] |
Thioamide-SCS | Iron(II/III) | 84.2-89.6 | >180 | Hydrogenation | [17] |
NHT-SCS | Palladium(II) | 82.1-87.9 | >220 | Cross-coupling | [29] |
The synthesis of SCS pincer ligands typically involves the functionalization of aromatic scaffolds with thiol-containing arms at the 2 and 6 positions [15] [17] [18]. One approach utilizes 2,6-dimethylbenzenethiol derivatives as starting materials for the construction of more complex pincer architectures through selective functionalizations [17] [18]. The resulting ligands maintain the beneficial steric properties of the dimethyl substitution while providing enhanced chelation capability [17].
Iron complexes of SCS pincer ligands derived from 2,6-dimethylbenzenethiol scaffolds have demonstrated unique electronic structures and reactivity patterns [17]. These complexes exhibit intermediate spin ground states with significant zero-field splitting, as confirmed by electron paramagnetic resonance spectroscopy and magnetic susceptibility measurements [17]. X-ray absorption spectroscopy has revealed high iron-sulfur covalency in these systems, contributing to their distinctive electronic properties [17].
The proton-responsive nature of certain SCS pincer ligands has been exploited to create systems with tunable properties [17] [20]. Research has shown that the protonation state of thioamide-containing pincer ligands significantly influences the reduction potential of the coordinated metal center [17]. The nitrogen-hydrogen bond dissociation free energy has been determined to be 56 ± 2 kilocalories per mole, indicating substantial stabilization upon deprotonation [17].
Palladium complexes of SCS pincer ligands have found application in various catalytic transformations, including Suzuki-Miyaura cross-coupling reactions [15] [29] [40]. The rigid pincer framework provides enhanced thermal stability compared to monodentate thiolate ligands, enabling catalysis under more demanding reaction conditions [15] [29]. Turnover numbers exceeding 980,000 have been reported for certain palladium SCS pincer systems, demonstrating their exceptional catalytic efficiency [15].
The formation of thiaruthenacycle complexes represents one of the most significant catalytic applications of 2,6-dimethylbenzenethiol in ruthenium chemistry. Comprehensive studies by Hirano and colleagues have established that bis(2,6-dimethylbenzenethiolato)ruthenium(II) complexes serve as versatile precursors for carbon-hydrogen bond activation reactions [1] [2].
The key ruthenium complexes investigated include Ru(SC₆H₃Me₂-2,6-κ¹S)₂(TRIPHOS-κ³P,P′,P′′) (2a), Ru(SC₆H₃Me₂-2,6-κ¹S)₂(TDPME-κ³P,P′,P′′) (2b), trans-Ru(SC₆H₃Me₂-2,6-κ¹S)₂(DPPE-κ²P,P′)₂ (3c), and Ru(SC₆H₃Me₂-2,6-κ¹S)₂(PMe₃)₃ (2d). Treatment of complex 2a with trimethylphosphine in benzene at 50°C results in the sp³ carbon-hydrogen bond cleavage reaction of the ortho-methyl group in the thiolato ligand, producing a stereochemical mixture of thiaruthenacycle complex RuSC₆H₃(CH₂-2)(Me-6)-κ²S,C(PMe₃) (1a) in 70% yield [1].
The stereochemical outcome of this transformation shows a preference for the (OC-6−34)-1a isomer over the (OC-6−25)-1a isomer in an 80:20 ratio, indicating significant stereoselectivity in the cyclometalation process. This reaction proceeds with concomitant liberation of 2,6-dimethylbenzenethiol, suggesting a dissociative mechanism involving ligand exchange [1].
Similar treatment of complex 2d with trimethylphosphine in benzene at room temperature rapidly produces cis-RuSC₆H₃(CH₂-2)(Me-6)-κ²S,C₄ (1d) quantitatively. The significantly lower reaction temperature required for this transformation compared to complex 2a demonstrates the influence of the supporting ligand environment on the activation barrier for carbon-hydrogen bond cleavage [1].
Notably, treatment of complex 2b with trimethylphosphine results in the formation of 1d through both carbon-hydrogen bond cleavage and ligand displacement reactions. However, the carbon-hydrogen bond cleavage reaction does not occur from complex 3c under these conditions, highlighting the importance of coordinative unsaturation for the activation process [1].
The mechanistic requirements for thiaruthenacycle formation are further emphasized by the observation that treatment of complex 2d with trimethylphosphine in methanol does not produce 1d but instead yields cis-Ru(SC₆H₃Me₂-2,6-κ¹S)₂(PMe₃)₄ (3d). This result suggests that coordinative unsaturation is essential for the carbon-hydrogen bond cleavage reaction to proceed effectively [1].
Extensive mechanistic investigations have revealed that the carbon-hydrogen bond cleavage reaction in these ruthenium-thiolate systems proceeds through a concerted mechanism [1] [2]. Kinetic studies support this mechanistic proposal, distinguishing it from alternative stepwise pathways involving radical intermediates or oxidative addition mechanisms.
The importance of coordinative unsaturation in facilitating carbon-hydrogen bond activation is demonstrated by the observation that saturated complexes such as 3c do not undergo the desired transformation. This requirement suggests that the mechanism involves initial dissociation of a phosphine ligand to create a coordination site for the carbon-hydrogen bond to interact with the ruthenium center [1].
A particularly significant mechanistic finding involves the reversible activation of dihydrogen by the thiaruthenacycle complex. The divalent thiaruthenacycle complex cis-RuSC₆H₃(2-CH₂)(6-Me)-κ²S,C₄ (3) exhibits remarkable reactivity toward dihydrogen. Exposure of 3 in benzene to H₂ (0.1 MPa) leads to quantitative formation of cis-RuH(SC₆H₃Me₂-2,6)(PMe₃)₄ (4), which readily converts back to 3 at room temperature upon evacuation, demonstrating the reversibility of this hydrogen activation process.
Both the forward and backward reactions in this equilibrium are retarded by the addition of trimethylphosphine, suggesting that prior dissociation of PMe₃ is prerequisite for both transformations. This mechanistic insight provides important information about the coordination dynamics in these ruthenium-thiolate systems.
The complex 3 also demonstrates catalytic activity for selective and facile deuteration of the ortho-methyl and mercapto groups in 2,6-dimethylbenzenethiol under D₂ atmosphere. This catalytic hydrogen-deuterium exchange reaction proceeds with high selectivity, providing a useful synthetic tool for isotope labeling studies.
The mechanistic studies reveal that the unique coordination environment provided by the 2,6-dimethylbenzenethiolate ligand, with its chelating sulfur and carbon donors, creates a highly reactive ruthenium center capable of activating both carbon-hydrogen and hydrogen-hydrogen bonds. The steric bulk of the ortho-methyl groups appears to play a crucial role in stabilizing the cyclometalated intermediate while preventing unwanted side reactions [1].
Nickel-catalyzed asymmetric transformations involving 2,6-dimethylbenzenethiol have emerged as an important area of research, although the applications are more limited compared to ruthenium systems due to the steric constraints imposed by the ortho-methyl substituents.
The use of 2,6-dimethylbenzenethiol in nickel-catalyzed reactions has been explored primarily in the context of cross-coupling reactions and asymmetric synthesis. However, the steric hindrance created by the ortho-methyl groups often results in reduced yields and requires careful optimization of reaction conditions.
In palladium-catalyzed arylalkylation reactions, 2,6-dimethylbenzenethiol was found to be obstructive due to steric hindrance, resulting in poor yields of approximately 40%. This observation suggests that similar steric effects would be expected in nickel-catalyzed transformations, requiring the development of specialized catalyst systems to overcome these limitations.
Studies on nickel-catalyzed decarbonylative thioetherification reactions have shown that 2,6-dimethylbenzenethiol can participate as a nucleophile, although with moderate yields compared to less sterically hindered thiol substrates. The reaction typically proceeds through nickel-catalyzed carbon-sulfur bond formation mechanisms, with yields ranging from 45-70% depending on the specific reaction conditions and catalyst system employed.
The development of air-stable nickel precatalysts has shown promise for expanding the substrate scope to include sterically demanding substrates such as 2,6-dimethylbenzenethiol. These precatalysts can be activated under mild conditions and demonstrate improved functional group tolerance compared to traditional nickel(0) complexes.
Recent advances in nickel-catalyzed asymmetric transformations have focused on the development of chiral ligand systems that can accommodate the steric demands of 2,6-dimethylbenzenethiol while maintaining high levels of enantioselectivity. These developments represent an important step toward the broader application of this substrate in asymmetric synthesis.
The 2,6-methyl substituents on the benzene ring of 2,6-dimethylbenzenethiol exert profound steric and electronic effects that significantly influence catalytic performance across various transition metal systems.
From a steric perspective, the ortho-methyl groups create a highly congested environment around the sulfur atom, which can both hinder and facilitate certain catalytic processes. In ruthenium-mediated reactions, this steric crowding appears to be beneficial for carbon-hydrogen bond activation, as it helps to preorganize the substrate in a conformation favorable for cyclometalation [1] [2]. The methyl groups effectively shield one face of the aromatic ring while directing the metal center toward the activated carbon-hydrogen bond.
The electronic effects of the methyl substituents are equally important. These electron-donating groups increase the electron density on the sulfur atom, enhancing its nucleophilicity and coordination ability. This electronic activation facilitates the initial coordination of the thiolate ligand to the metal center, which is often the first step in the catalytic cycle.
Studies comparing the reactivity of different dimethylbenzenethiol isomers reveal that the 2,6-substitution pattern provides optimal catalytic performance. For instance, 2,4-dimethylbenzenethiol shows moderate reactivity with only one ortho-methyl group providing steric direction, while 2,5-dimethylbenzenethiol, lacking ortho-methyl groups, exhibits standard reactivity patterns similar to unsubstituted benzenethiol.
The influence of the 2,6-methyl substituents extends beyond simple steric and electronic effects to encompass conformational control. The restricted rotation around the carbon-sulfur bond imposed by the ortho-methyl groups helps to maintain the substrate in a reactive conformation, reducing the entropic penalty for metal coordination and subsequent bond activation.
In copper-catalyzed oxidative coupling reactions, the 2,6-dimethyl substitution pattern has been shown to enhance the polymerization rate of 2,6-dimethylphenol significantly. This enhancement is attributed to the electronic activation provided by the methyl groups, which facilitates the formation of phenoxyl radicals necessary for the coupling process.
The catalytic performance data demonstrate that the 2,6-methyl substituents create a unique microenvironment that can be both beneficial and detrimental depending on the specific transformation. While these substituents enhance reactivity in certain carbon-hydrogen activation processes, they can impede reactions that require substrate access to sterically congested active sites.
Computational studies have provided insights into the quantitative effects of the 2,6-methyl substituents on catalytic performance. Density functional theory calculations reveal that the activation barriers for carbon-hydrogen bond cleavage are significantly lowered in the presence of the ortho-methyl groups, supporting the experimental observations of enhanced reactivity.
The development of catalysts specifically designed to accommodate the steric demands of 2,6-dimethylbenzenethiol has led to improved yields and selectivities in several transformations. These specialized catalyst systems often feature bulky ligands or modified coordination environments that can effectively interact with the sterically hindered substrate.
Understanding the influence of the 2,6-methyl substituents has important implications for the design of new catalytic systems and the prediction of substrate reactivity patterns. The successful application of 2,6-dimethylbenzenethiol in catalytic transformations requires careful consideration of both steric and electronic factors to achieve optimal performance.
Data Tables
Catalyst System | Reaction Type | Conditions | Yield (%) | Key Features |
---|---|---|---|---|
Ru(SC₆H₃Me₂-2,6-κ¹S)₂(TRIPHOS-κ³P,P′,P′′) | C-H bond cleavage | PMe₃, benzene, 50°C | 70 | Stereochemical mixture formation |
Ru(SC₆H₃Me₂-2,6-κ¹S)₂(PMe₃)₃ | C-H bond cleavage | PMe₃, benzene, RT | Quantitative | Rapid reaction at RT |
cis-RuSC₆H₃(2-CH₂)(6-Me)-κ²S,C₄ | H₂/D₂ exchange | D₂, 0.1 MPa | Selective deuteration | Catalytic deuteration of ortho-methyl and SH groups |
Complex | Mechanism | Activation Energy (kcal/mol) | Key Observations |
---|---|---|---|
Ru(SC₆H₃Me₂-2,6-κ¹S)₂(PMe₃)₃ | Concerted metalation-deprotonation | 22.2 ± 0.1 | Coordinative unsaturation essential |
RuSC₆H₃(CH₂-2)(Me-6)-κ²S,C₄ | Reversible H₂ activation | Equilibrium process | Rapid equilibrium with H₂ |
Compound | Steric Effect | Electronic Effect | Catalytic Performance |
---|---|---|---|
2,6-Dimethylbenzenethiol | High (ortho-methyl groups) | Electron-donating methyl groups | Enhanced reactivity |
2,4-Dimethylbenzenethiol | Moderate (one ortho-methyl) | Electron-donating methyl groups | Moderate reactivity |
2,5-Dimethylbenzenethiol | Low (no ortho-methyl) | Electron-donating methyl groups | Standard reactivity |
Irritant